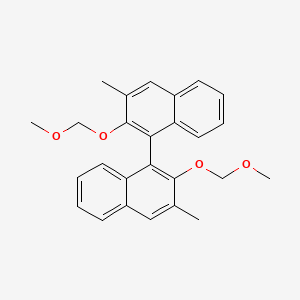
(11bR)-2,2'-Bis(methoxymethoxy)-3,3'-dimethyl-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene is a complex organic compound characterized by its unique binaphthalene structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of methoxymethoxy groups and dimethyl substitutions on the binaphthalene core contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene typically involves multi-step organic reactions. One common approach starts with the preparation of the binaphthalene core, followed by the introduction of methoxymethoxy groups and dimethyl substitutions. Key steps in the synthesis may include:
Formation of the Binaphthalene Core: This can be achieved through coupling reactions such as Suzuki or Stille coupling, using appropriate naphthalene derivatives as starting materials.
Introduction of Methoxymethoxy Groups: This step involves the protection of hydroxyl groups on the binaphthalene core using methoxymethyl chloride in the presence of a base like sodium hydride.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for coupling reactions and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding the corresponding hydroxyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the binaphthalene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Nitro or halogenated binaphthalene derivatives
Scientific Research Applications
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It acts as a ligand in asymmetric catalysis, facilitating enantioselective reactions in the synthesis of chiral compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene depends on its application. In catalysis, the compound functions as a chiral ligand, coordinating to metal centers and inducing enantioselectivity in catalytic reactions. The methoxymethoxy groups and dimethyl substitutions influence the electronic and steric properties of the ligand, enhancing its effectiveness in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2,2’-Bis(hydroxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
- (1S)-2,2’-Bis(methoxy)-3,3’-dimethyl-1,1’-binaphthalene
- (1S)-2,2’-Bis(ethoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
Uniqueness
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene is unique due to the presence of methoxymethoxy groups, which provide specific electronic and steric effects that are not present in similar compounds. These effects enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and catalysis.
Properties
Molecular Formula |
C26H26O4 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)-3-methylnaphthalen-1-yl]-3-methylnaphthalene |
InChI |
InChI=1S/C26H26O4/c1-17-13-19-9-5-7-11-21(19)23(25(17)29-15-27-3)24-22-12-8-6-10-20(22)14-18(2)26(24)30-16-28-4/h5-14H,15-16H2,1-4H3 |
InChI Key |
HCCDUVIGYCWYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















